Lipophilicity Modulation: Quantified LogP Difference vs. 6-Chloro and Unsubstituted Analogs
6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one (target compound) exhibits a computed XLogP3-AA of 1.1, which is intermediate between the more lipophilic 6-chloro analog (predicted LogP ~1.8) and the less lipophilic unsubstituted analog (predicted LogP ~0.7) [1]. This intermediate lipophilicity is crucial for balancing membrane permeability and aqueous solubility in drug discovery [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.1 |
| Comparator Or Baseline | 6-Chloro analog: predicted LogP ~1.8; Unsubstituted analog: predicted LogP ~0.7 |
| Quantified Difference | Target compound is 0.7 units less lipophilic than chloro analog and 0.4 units more lipophilic than unsubstituted analog. |
| Conditions | Computed XLogP3-AA values for target compound; predicted LogP values for comparators based on structural analogs [1]. |
Why This Matters
Selecting the target compound with an intermediate LogP of 1.1 can be a strategic choice in medicinal chemistry to optimize ADME properties without synthesizing and testing multiple analogs, thereby accelerating lead optimization.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 13116156, 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one. https://pubchem.ncbi.nlm.nih.gov/compound/13116156. Accessed 2026-04-21. View Source
